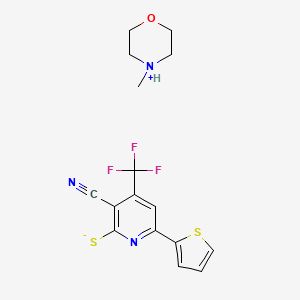
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium” is a complex organic molecule. It contains a trifluoromethyl group and a pyridine ring, which are common structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound likely involves the introduction of a trifluoromethyl group and a cyano group into the pyridine ring . The exact method would depend on the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a thiophen ring, a cyano group, and a trifluoromethyl group. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. The trifluoromethyl and cyano groups, in particular, could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its bioavailability .Future Directions
properties
IUPAC Name |
3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBKDKLSYPXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCOCC1.C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)
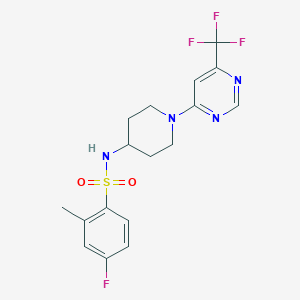
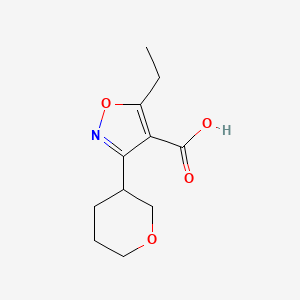
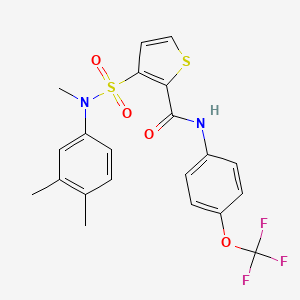
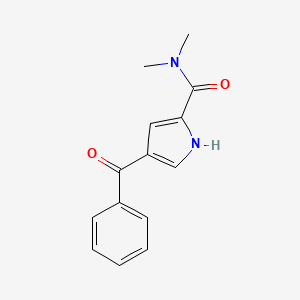

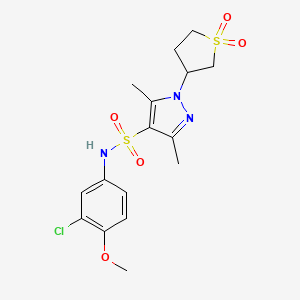
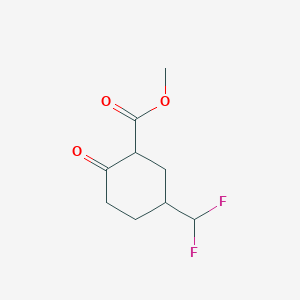
![2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B2398055.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2398061.png)